![molecular formula C16H23N5O2 B2596216 1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887876-94-0](/img/structure/B2596216.png)
1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .Chemical Reactions Analysis
Imidazole, the core structure of this compound, is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmaceutical Drug Development
Imidazole derivatives are pivotal in the development of new pharmaceutical drugs due to their broad range of biological activities. They exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties, among others . The compound could potentially be used in the synthesis of novel drugs that target specific diseases or conditions, leveraging its imidazole core’s ability to interact with various biological receptors.
Agricultural Chemistry
In agriculture, imidazole derivatives can play a role in the development of new pesticides and herbicides. Their antimicrobial properties make them suitable candidates for protecting crops from bacterial and fungal infections. Research into the specific applications of “1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” in agriculture could lead to the creation of more effective and safer agrochemicals .
Biotechnological Applications
Biotechnology often utilizes heterocyclic compounds like imidazole derivatives in enzyme inhibition, gene expression studies, and as markers in various assays. The subject compound could be explored for its utility in these areas, potentially contributing to advancements in genetic engineering and molecular biology .
Material Science
Imidazole and its derivatives are known for their application in material science, particularly in the creation of polymers and advanced materials with specific properties. “1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could be investigated for its potential use in the synthesis of new materials that require the unique chemical properties provided by the imidazole ring .
Analytical Chemistry
In analytical chemistry, imidazole derivatives can be used as pH indicators, chelating agents, or components in the synthesis of dyes and fluorescent markers. The compound may have specific applications in analytical methods, aiding in the detection and quantification of various substances .
Chemical Synthesis
The imidazole ring is a common moiety in many synthetic routes, serving as a building block for more complex molecules. “1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could be utilized in organic synthesis to create a wide array of compounds, potentially leading to new reactions and synthetic methodologies .
Future Directions
properties
IUPAC Name |
4,6,7,8-tetramethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-6-7-8-9-20-14(22)12-13(19(5)16(20)23)17-15-18(4)10(2)11(3)21(12)15/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQGQTMJIHLABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,7,8-Tetramethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
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